N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyanomethyl group, an ethyl group, and a methyl group attached to the thiophene ring, along with a carboxamide functional group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide typically involves the reaction of 3-ethylthiophene-2-carboxylic acid with cyanomethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyanomethyl and carboxamide groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-methylthiophene-3-carboxamide
- N-(cyanomethyl)-4-ethylthiophene-2-carboxamide
- N-(cyanomethyl)-3-ethylthiophene-2-carboxamide
Uniqueness
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. The presence of both cyanomethyl and carboxamide groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the compound’s structural features contribute to its potential as a versatile building block in synthetic chemistry and its promising applications in various scientific fields.
Properties
IUPAC Name |
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-3-8-4-7-14-9(8)10(13)12(2)6-5-11/h4,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSDBAZOWLJODG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)N(C)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.